
3-(Ethylamino)-1lambda6-thietane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylamino)-1lambda6-thietane-1,1-dione is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of an ethylamino group attached to the thietane ring, along with a lambda6-sulfur atom and a dione functional group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-1lambda6-thietane-1,1-dione typically involves the reaction of ethylamine with a suitable thietane precursor under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a thioamide, in the presence of an oxidizing agent. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thietane derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, dimethylformamide, dichloromethane.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Ethylamino)-1lambda6-thietane-1,1-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Ethylamino)-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)-1lambda6-thietane-1,1-dione: Similar structure but with a methylamino group instead of an ethylamino group.
3-(Propylamino)-1lambda6-thietane-1,1-dione: Similar structure but with a propylamino group instead of an ethylamino group.
3-(Butylamino)-1lambda6-thietane-1,1-dione: Similar structure but with a butylamino group instead of an ethylamino group.
Uniqueness
The uniqueness of 3-(Ethylamino)-1lambda6-thietane-1,1-dione lies in its specific ethylamino substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful in applications where specific interactions with molecular targets are required.
Properties
Molecular Formula |
C5H11NO2S |
|---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
N-ethyl-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C5H11NO2S/c1-2-6-5-3-9(7,8)4-5/h5-6H,2-4H2,1H3 |
InChI Key |
UCSYKZXPEZQHDI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13311668.png)
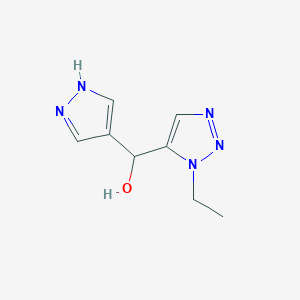
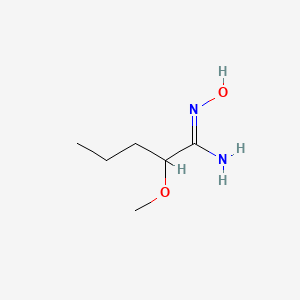
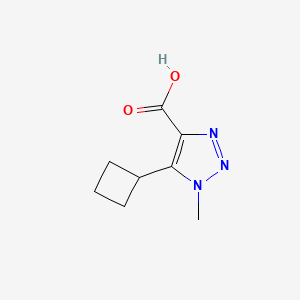

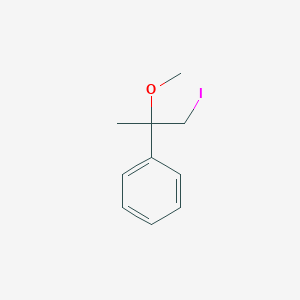
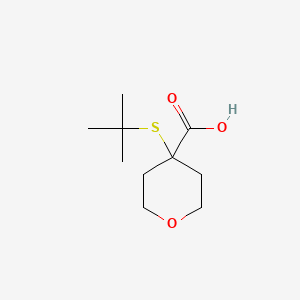
![4-[(Thiolan-3-yl)amino]benzamide](/img/structure/B13311718.png)
![2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13311743.png)
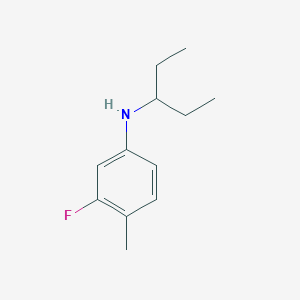
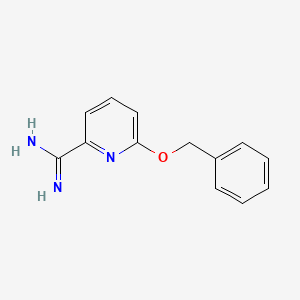
![3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane](/img/structure/B13311758.png)
![2-[(3-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13311759.png)

